8-Bromo-2-chloroquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-2-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-1-2-5-6(10(14)15)4-8(12)13-9(5)7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSTKBOIPGCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857563 | |
| Record name | 8-Bromo-2-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902743-27-5 | |
| Record name | 8-Bromo-2-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-Bromo-2-chloroquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination and chlorination of quinoline-4-carboxylic acid. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine substituents enable nucleophilic and cross-coupling reactions, while the carboxylic acid group facilitates functionalization.
Halogen Replacement
-
Bromine (C8) : Participates in palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives (e.g., 8-aryl-2-chloroquinoline-4-carboxylic acids).
-
Buchwald-Hartwig Amination : Substitutes bromine with amines under catalytic conditions.
-
-
Chlorine (C2) : Less reactive than bromine but can undergo substitution under harsh conditions (e.g., with strong nucleophiles like thiols).
| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 8-Phenyl-2-chloroquinoline-4-carboxylic acid | 75–85 | |
| Nucleophilic Aromatic Substitution | NaSH, DMSO, 120°C | 8-Bromo-2-mercaptoquinoline-4-carboxylic acid | 60 |
Functionalization of the Carboxylic Acid Group
The carboxylic acid group undergoes typical acid-derived reactions, enabling further derivatization.
Esterification
-
Reacts with methanol in the presence of H₂SO₄ to form methyl 8-bromo-2-chloroquinoline-4-carboxylate, a precursor for drug intermediates.
-
Example :
Amide Formation
-
Couples with amines using EDCl/HOBt to yield amides, enhancing bioavailability in medicinal chemistry applications.
| Reaction Type | Reagents/Conditions | Product Example | Application | Source |
|---|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Methyl ester derivative | Pharmaceutical synth | |
| Amide Coupling | EDCl, HOBt, DIPEA, DMF | 8-Bromo-2-Cl-Q-4-CONHR (R = alkyl/aryl) | Drug discovery |
Oxidation and Reduction
The quinoline ring and substituents participate in redox reactions.
Oxidation
-
The carboxylic acid group resists further oxidation, but the quinoline ring can be oxidized to form N-oxide derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH).
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to a tetrahydroquinoline, modifying electronic properties for enhanced biological activity.
| Reaction Type | Reagents/Conditions | Product Example | Key Change | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | 8-Bromo-2-Cl-quinoline-4-carboxylic acid N-oxide | Ring N-oxidation | |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 8-Bromo-2-Cl-tetrahydroquinoline-4-COOH | Ring saturation |
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:
-
Applications : Simplifies the structure for further halogen-selective reactions.
Biological Activity via Chemical Interaction
While not a direct chemical reaction, the compound’s bioactivity stems from its ability to:
-
Inhibit enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) via halogen and carboxylate interactions .
-
Chelate metal ions through the carboxylic acid group, disrupting microbial metalloenzymes .
Stability and Reaction Optimization
-
Temperature Sensitivity : Reactions often require controlled heating (60–120°C) to avoid decomposition.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions, while protic solvents (MeOH) favor esterification.
This compound’s multifunctional reactivity makes it invaluable in synthesizing bioactive molecules and materials. Its applications span antitubercular agents , eIF4A inhibitors , and intermediates for fluorescent dyes. Future research could explore its use in photoactive compounds or covalent organic frameworks.
Scientific Research Applications
8-Bromo-2-chloroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
8-Bromo-4-chloroquinoline-2-carboxylic Acid (CAS: 902742-60-3)
- Molecular Formula: C₁₀H₅BrClNO₂ (identical to the target compound).
- Substituent Positions : Bromine (position 8), chlorine (position 4), and carboxylic acid (position 2).
- Impact : The positional isomerism alters electronic distribution and steric effects. The carboxylic acid at position 2 may influence hydrogen-bonding interactions differently compared to position 4 in the target compound .
2-(4-Bromophenyl)quinoline-4-carboxylic Acid
- Molecular Formula: C₁₆H₁₀BrNO₂.
- Substituents : A bromophenyl group at position 2 and carboxylic acid at position 3.
8-Bromo-2-cyclopropylquinoline-4-carboxylic Acid
- Molecular Formula: C₁₃H₉BrNO₂.
- Substituents : Cyclopropyl group at position 2.
- Impact : The cyclopropyl group enhances lipophilicity (higher LogP), which may improve membrane permeability in biological systems compared to the chloro substituent in the target compound .
Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6)
- Molecular Formula: C₁₂H₁₀BrNO₃.
- Functional Groups : Ethyl ester at position 3 and hydroxyl at position 4.
- Impact : The ester group reduces polarity compared to carboxylic acid, altering solubility and metabolic stability. Hydroxyl at position 4 may participate in hydrogen bonding distinct from the carboxylic acid group in the target compound .
Physical and Chemical Property Comparisons
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 8-Bromo-2-chloroquinoline-4-carboxylic acid | 286.51 | 1.82 | 420.98 | -COOH, -Br, -Cl |
| 8-Bromo-4-chloroquinoline-2-carboxylic acid | 286.51 | N/A | N/A | -COOH, -Br, -Cl (positions 2,8) |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 328.17 | N/A | N/A | -COOH, -C₆H₄Br |
| 8-Bromo-2-cyclopropylquinoline-4-carboxylic acid | 292.12 | N/A | N/A | -COOH, -Br, -cyclopropyl |
- Density and Boiling Points : The target compound’s higher density (1.82 g/cm³) compared to cyclopropyl derivatives (e.g., ~1.3–1.5 g/cm³ estimated) reflects heavier halogen substituents. Its elevated boiling point (420.98°C) is attributed to strong intermolecular hydrogen bonding from the carboxylic acid group .
Biological Activity
8-Bromo-2-chloroquinoline-4-carboxylic acid is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections, cancer, and malaria. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antimalarial properties, supported by recent research findings.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various pathogenic bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Klebsiella pneumoniae , with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.0625 | 0.125 |
| Klebsiella pneumoniae | 0.125 | 0.25 |
| Pseudomonas aeruginosa | 0.5 | 0.5 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially against antibiotic-resistant strains .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Studies indicate that it exhibits moderate antifungal activity against strains such as Candida albicans and Aspergillus niger . The compound's mechanism appears to involve disruption of fungal cell membrane integrity.
Anticancer Activity
In terms of anticancer properties, this compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Research shows that it induces apoptosis in cancer cells through activation of caspase pathways.
Case Study: MCF-7 Cell Line
A study evaluated the effects of this compound on MCF-7 cells:
| Treatment | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Control | 100 | 0 |
| Compound Treatment | 72 | 15 |
The results demonstrated a significant reduction in cell viability and an increase in apoptosis compared to the control group, indicating its potential as an anticancer agent .
Antimalarial Activity
The compound's antimalarial activity was assessed against Plasmodium falciparum , revealing moderate potency with an EC50 value of approximately 120 nM. Further optimization led to derivatives with improved pharmacokinetic profiles and efficacy in mouse models of malaria.
Table: Efficacy of Derivatives in Malaria Models
| Derivative | EC50 (nM) | ED90 (mg/kg) |
|---|---|---|
| Original Compound | 120 | N/A |
| Optimized Derivative A | 30 | <1 |
| Optimized Derivative B | 50 | <1 |
These derivatives showed excellent oral efficacy and are progressing towards preclinical development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Bromo-2-chloroquinoline-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation of quinoline derivatives. For example, bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 2-position via electrophilic substitution with Cl₂/FeCl₃. Optimization includes controlling temperature (e.g., 0–5°C for bromination to avoid over-halogenation) and using polar aprotic solvents like DMF to enhance regioselectivity . Post-synthesis, yields can be improved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ ~12–13 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 286.94 for C₁₀H₆BrClNO₂) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
- HPLC (≥95% purity) : Uses C18 columns with acetonitrile/water (0.1% TFA) mobile phases to assess purity .
Q. How should researchers purify this compound for biological studies?
- Methodological Answer : Recrystallization is preferred for bulk purification. Dissolve the crude product in hot ethanol, filter to remove insoluble impurities, and slowly cool to -20°C to precipitate pure crystals. For trace impurities, use preparative HPLC with a 70:30 water/acetonitrile gradient. Confirm purity via melting point analysis (expected range: 210–215°C) and TLC (Rf ~0.4 in EtOAc/hexane 1:1) .
Advanced Research Questions
Q. What experimental and computational strategies resolve regioselectivity challenges in halogenating quinoline-4-carboxylic acid derivatives?
- Methodological Answer :
- Experimental : Isotopic labeling (e.g., ²H/¹³C) at specific positions to track halogenation pathways via NMR. Kinetic studies under varying temperatures (25–80°C) identify rate-determining steps .
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting reactive sites. For 8-Bromo-2-chloro derivatives, the 4-carboxylic acid group directs electrophilic substitution to the 2-position via resonance stabilization .
Q. How can molecular docking studies predict the interaction of this compound with enzyme targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing its geometry (HF/6-31G*), then dock into the active site of target enzymes (e.g., kinases). Analyze binding affinities (ΔG) and hydrogen-bonding interactions (e.g., carboxylic acid with Arg/Lys residues). Validate predictions with in vitro IC₅₀ assays .
Q. How should researchers address contradictory stability data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 37°C. Monitor degradation via HPLC at 254 nm. Use Arrhenius plots to extrapolate shelf-life .
- Mechanistic Analysis : LC-MS identifies degradation products (e.g., decarboxylation or dehalogenation). Adjust formulation buffers (e.g., citrate at pH 4–6) to minimize hydrolysis .
Q. What methodological best practices ensure reproducibility in kinetic studies of the compound’s hydrolysis?
- Methodological Answer :
- Standardized Conditions : Maintain ionic strength (0.1 M KCl) and temperature (±0.1°C) using thermostatic baths.
- Analytical Consistency : Use UV-Vis spectroscopy at λmax (~290 nm) to track hydrolysis. Derive rate constants (k) via pseudo-first-order kinetics. Validate with triplicate runs and statistical analysis (SD < 5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
